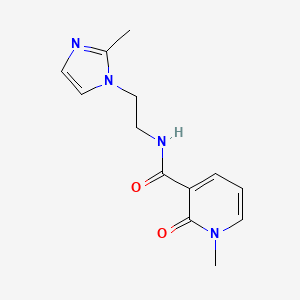
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C13H16N4O2
- Key Functional Groups : Dihydropyridine, imidazole
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Properties : It has shown efficacy against various viral strains.
- Antitumor Activity : Preliminary studies suggest potential in cancer treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Antiviral Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit antiviral activity against several viruses. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication.
| Compound | Virus Targeted | Activity |
|---|---|---|
| A-87380 | Neuraminidase Inhibitor | Effective against influenza viruses |
| Compound 5 | HSV-1 | Exhibited significant antiviral activity |
| Compound 9 | HIV | Inhibitory effects noted |
These findings suggest that modifications to the core structure can enhance antiviral properties, indicating a promising avenue for drug development.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, it demonstrated significant cytotoxicity against ovarian carcinoma cells.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 10 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor cell proliferation.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cell growth.
Case Studies
A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives, where researchers found that modifications to the imidazole moiety significantly impacted biological activity. The study concluded that optimizing these structural components could lead to more potent antiviral and antitumor agents.
Propiedades
IUPAC Name |
1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-14-5-8-17(10)9-6-15-12(18)11-4-3-7-16(2)13(11)19/h3-5,7-8H,6,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJONIOZGDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













